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Compound Name: Bis(diphenylphosphino)methane

Cat. No.: B1329430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bis(diphenylphosphino)methane
(dppm) in Hydrogenation
Bis(diphenylphosphino)methane, commonly known as dppm, is a cornerstone

organophosphorus compound utilized as a ligand in inorganic and organometallic chemistry.[1]

Its structure, featuring two diphenylphosphino groups linked by a single methylene bridge,

allows it to act as a chelating or bridging ligand. This unique structural motif enables the

formation of stable complexes with a variety of transition metals, including ruthenium, rhodium,

and iridium, which are highly effective catalysts for hydrogenation reactions. The ability of dppm

to facilitate the formation of bimetallic complexes also opens avenues for cooperative catalytic

activity.[1] These characteristics make dppm-ligated catalysts valuable tools for the reduction of

a wide range of unsaturated functional groups, a critical transformation in the synthesis of fine

chemicals and pharmaceuticals.

Applications in Hydrogenation
Catalytic systems incorporating the dppm ligand have demonstrated efficacy in the

hydrogenation of alkenes, ketones, and imines. The specific activity and selectivity of these

catalysts are influenced by the choice of metal center, reaction conditions, and the substrate

itself.
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Hydrogenation of Alkenes
Ruthenium-dppm complexes are effective precatalysts for the hydrogenation of alkenes. For

instance, complexes such as cis-[RuCl2(dppm)2] can be activated under hydrogen pressure to

form catalytically active hydride species. These catalysts have been successfully employed in

the reduction of various alkenes, including terminal, internal, and cyclic olefins.

Table 1: Hydrogenation of Alkenes with dppm-Ligated Catalysts

Cataly
st
Precur
sor

Substr
ate

Pressu
re (H₂)

Tempe
rature
(°C)

Time
(h)

Conve
rsion
(%)

TON
TOF
(h⁻¹)

Refere
nce

[Rh₂(C

OD)₂(d

ppm)

(μ₂-

Cl)]BF₄

Styrene 10 bar 80 1 >99 ~1000 ~1000 [2]

Ru(II)-

arene-

dppm

Styrene 40 bar 80 1 34 - - [3]

TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) =

TON / time. Note: Data is compiled from various sources and reaction conditions may vary.

Hydrogenation of Ketones
Rhodium-dppm complexes are particularly noteworthy for their application in the hydrogenation

of ketones to secondary alcohols. The catalytic cycle is generally believed to involve the

formation of a rhodium-hydride species which then transfers the hydride to the carbonyl carbon

of the ketone.

Table 2: Hydrogenation of Ketones with dppm-Ligated Catalysts
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Catal
yst
Precu
rsor

Subst
rate

Press
ure
(H₂)

Temp
eratur
e (°C)

Time
(h)

Conv
ersio
n (%)

Yield
(%)

TON
TOF
(h⁻¹)

Refer
ence

[Rh(dp

pm)₂]B

F₄ (in

situ)

Acetop

henon

e

5 bar 100 - >99 - - - [4]

[Rh(dp

pm)₂]C

l (in

situ)

Acetop

henon

e

5 bar 100 - >99 - - - [4]

Note: Data is compiled from various sources and reaction conditions may vary. Quantitative

yield data for these specific dppm-catalyzed reactions were not readily available in the

searched literature.

Hydrogenation of Imines
Iridium-dppm complexes have shown promise in the hydrogenation of imines to amines, a

crucial transformation in the synthesis of many nitrogen-containing compounds. While detailed

protocols specifically for dppm-iridium catalysts are less common in the literature, the general

principles of iridium-catalyzed imine hydrogenation are well-established and can be adapted.

Deactivation of the catalyst can sometimes be a challenge in these systems.[5]

Table 3: Hydrogenation of Imines with dppm-Ligated Catalysts
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Cataly
st
Precur
sor

Substr
ate

Pressu
re (H₂)

Tempe
rature
(°C)

Time
(h)

Conve
rsion
(%)

TON
TOF
(h⁻¹)

Refere
nce

[Ir(COD

)

(dppm)]

I (in

situ)

N-

benzyli

deneani

line

20 bar 20 - High >1000 - [5]

Note: Data is compiled from various sources and reaction conditions may vary.

Experimental Protocols
Synthesis of Catalyst Precursors
Protocol 1: Synthesis of cis-[RuCl₂(dppm)₂][1][6]

This procedure is adapted from literature methods for the synthesis of ruthenium-diphosphine

complexes.

Materials:

RuCl₃·3H₂O

Bis(diphenylphosphino)methane (dppm)

Methanol

Diethyl ether

Procedure:

In a round-bottom flask, dissolve RuCl₃·3H₂O in methanol.

Add a solution of dppm (2 equivalents) in methanol to the ruthenium solution.

Stir the resulting mixture at room temperature for 6 hours.
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Concentrate the solution under reduced pressure to approximately 5 mL.

Add diethyl ether to precipitate a yellow solid.

Filter the solid, wash with water (3 x 5 mL) and diethyl ether (3 x 5 mL).

Dry the solid under vacuum to yield cis-[RuCl₂(dppm)₂].

Protocol 2: Synthesis of [Rh₂(COD)₂(dppm)(μ₂-Cl)]BF₄[2]

This protocol describes the synthesis of a dinuclear rhodium-dppm complex.

Materials:

[Rh(COD)Cl]₂

AgBF₄

Bis(diphenylphosphino)methane (dppm)

Dichloromethane

Diethyl ether

Procedure:

In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ in dichloromethane.

In a separate flask, dissolve AgBF₄ in dichloromethane.

Add the AgBF₄ solution dropwise to the rhodium solution with stirring. A precipitate of AgCl

will form.

Filter the mixture to remove the AgCl precipitate.

To the resulting clear yellow solution, add a solution of dppm (1 equivalent) in

dichloromethane.

Stir the reaction mixture at room temperature for 1 hour.
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Add diethyl ether to precipitate the product.

Filter the solid, wash with diethyl ether, and dry under vacuum to yield [Rh₂(COD)₂(dppm)

(μ₂-Cl)]BF₄.

General Hydrogenation Procedures
Protocol 3: General Procedure for Alkene Hydrogenation (e.g., Styrene)

This protocol is a general guideline based on typical conditions for ruthenium-catalyzed

hydrogenations.

Materials:

cis-[RuCl₂(dppm)₂] or other suitable dppm-ruthenium precatalyst

Styrene

Solvent (e.g., toluene, methanol, or a biphasic system)

Hydrogen gas

Procedure:

In a high-pressure autoclave, place the ruthenium precatalyst and the solvent.

Add the substrate, styrene.

Seal the autoclave and purge several times with hydrogen gas.

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-40 bar).

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

Monitor the reaction progress by techniques such as GC or NMR.

After the reaction is complete, cool the autoclave to room temperature and carefully release

the pressure.
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The product, ethylbenzene, can be isolated and purified by standard methods.

Protocol 4: General Procedure for Ketone Hydrogenation (e.g., Acetophenone)

This protocol is a general guideline based on typical conditions for rhodium-catalyzed

hydrogenations.

Materials:

[Rh₂(COD)₂(dppm)(μ₂-Cl)]BF₄ or another suitable dppm-rhodium precatalyst

Acetophenone

Solvent (e.g., methanol, isopropanol)

Hydrogen gas

Procedure:

In a high-pressure autoclave, dissolve the rhodium precatalyst in the chosen solvent.

Add the substrate, acetophenone.

Seal the autoclave and purge with hydrogen gas.

Pressurize the autoclave to the desired hydrogen pressure (e.g., 5 bar).

Heat the reaction to the desired temperature (e.g., 100 °C) with stirring.

Monitor the reaction by GC or TLC.

Upon completion, cool the reactor and vent the hydrogen gas.

The product, 1-phenylethanol, can be isolated by removing the solvent and purified if

necessary.

Protocol 5: General Procedure for Imine Hydrogenation (e.g., N-benzylideneaniline)

This protocol is a general guideline based on conditions for iridium-catalyzed hydrogenations.
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Materials:

[Ir(COD)Cl]₂

dppm

Iodide source (e.g., NaI)

N-benzylideneaniline

Solvent (e.g., methanol/benzene mixture)

Hydrogen gas

Procedure:

The active catalyst is typically formed in situ. In a high-pressure autoclave, combine

[Ir(COD)Cl]₂, dppm, and an iodide source in the solvent.

Add the substrate, N-benzylideneaniline.

Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 20

bar).

Stir the reaction at the desired temperature (e.g., 20 °C).

Monitor the reaction for the formation of N-benzylaniline.

After the reaction, vent the system and work up the reaction mixture to isolate the product.

Mechanistic Insights and Visualizations
The hydrogenation of unsaturated substrates by dppm-metal complexes generally proceeds

through a catalytic cycle involving the activation of molecular hydrogen, coordination of the

substrate, migratory insertion, and reductive elimination.

Catalytic Cycle for Alkene Hydrogenation
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The hydrogenation of an alkene, such as styrene, by a ruthenium-dppm catalyst is thought to

proceed through a dihydride mechanism. The precatalyst is first activated by hydrogen to form

a dihydride species. The alkene then coordinates to the metal center, followed by migratory

insertion of one of the hydride ligands onto the alkene. A second migratory insertion or

reductive elimination then yields the alkane product and regenerates the catalyst.

Catalytic Cycle

[Ru(dppm)₂(S)₂]

[RuH₂(dppm)₂(S)₂]

+ H₂

- 2S

[RuH₂(alkene)(dppm)₂(S)]

+ Alkene
- S

[RuH(alkyl)(dppm)₂(S)]

Migratory
Insertion

[Ru(dppm)₂(S)₂] + Alkane

Reductive
Elimination

Regeneration

Click to download full resolution via product page

Caption: Proposed catalytic cycle for alkene hydrogenation by a Ru-dppm complex.

Catalytic Cycle for Ketone Hydrogenation
For ketone hydrogenation catalyzed by a rhodium-dppm complex, an inner-sphere mechanism

is often proposed. This involves the coordination of the ketone to the rhodium-hydride species,

followed by insertion of the carbonyl into the Rh-H bond to form an alkoxide intermediate.

Protonolysis then releases the alcohol product.
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Catalytic Cycle

[Rh(dppm)₂(S)₂]⁺
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- S
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[Rh(dppm)₂(S)₂]⁺ + Alcohol

+ S
- H⁺

Regeneration

Click to download full resolution via product page

Caption: Proposed inner-sphere mechanism for ketone hydrogenation by a Rh-dppm complex.

Experimental Workflow
The general workflow for a catalytic hydrogenation experiment involves several key stages,

from catalyst preparation to product analysis.
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General Hydrogenation Workflow

Catalyst Precursor
Synthesis/Procurement

Reaction Setup
(Autoclave, Solvent, Substrate)

Hydrogenation Reaction
(H₂ Pressure, Temperature, Time)

Reaction Workup
(Pressure Release, Filtration)

Product Analysis
(GC, NMR, etc.)

Product Purification
(Distillation, Chromatography)

Click to download full resolution via product page

Caption: A generalized workflow for catalytic hydrogenation experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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